![molecular formula C18H22N8O3S B2539349 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide CAS No. 1448122-67-5](/img/structure/B2539349.png)

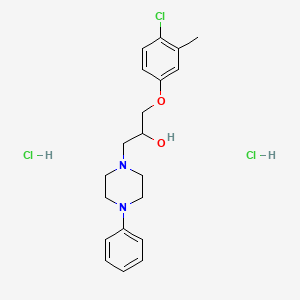

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

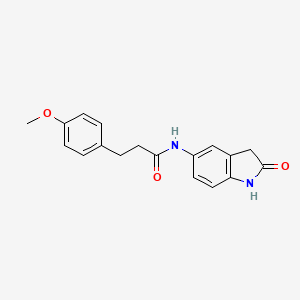

The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system incorporating both a triazole and a pyrimidine . This type of structure is found in various biomedical compounds and has been associated with significant biological activity .

科学的研究の応用

Anticancer Agents

The triazolo[4,5-d]pyrimidine scaffold has garnered attention due to its potential as an anticancer agent. Researchers have investigated its ability to inhibit specific cancer pathways or target tumor cells. Mechanistic studies reveal interactions with key proteins involved in cell proliferation, apoptosis, and angiogenesis .

Kinase Inhibitors

The compound’s unique structure makes it a promising candidate for kinase inhibition. By targeting specific kinases involved in disease pathways (such as c-Met), it may modulate cellular signaling and impact disease progression. Computational studies and in vitro assays can guide drug development efforts .

Epigenetic Modulators

Triazolo[4,5-d]pyrimidine derivatives have shown promise as epigenetic modulators. For instance, they can inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in histone demethylation. These compounds may alter gene expression patterns and influence cellular behavior .

Anti-inflammatory Agents

Researchers have explored the anti-inflammatory potential of this compound. By targeting specific pathways (such as NF-κB), it may mitigate inflammatory responses. In vivo studies can assess its efficacy in animal models of inflammation .

Polymer Additives

The triazolo[4,5-d]pyrimidine core can serve as a building block for polymer additives. Incorporating it into polymer chains can enhance material properties, such as thermal stability, mechanical strength, or conductivity. Researchers have explored its use in solar cell polymers and other applications .

Enzyme Inhibitors

Finally, this compound may act as an enzyme inhibitor. For instance, derivatives with BACE-1 inhibitory activity have been investigated for their potential in Alzheimer’s disease therapy. Structural studies and enzymatic assays provide insights into their binding modes and selectivity .

将来の方向性

The future directions for research on this compound could involve further investigation into its synthesis, characterization, and evaluation of its biological activities. Given the reported activities of similar compounds, it may be of interest to explore its potential applications in medicinal chemistry .

作用機序

Target of Action

The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with its targets leads to the inhibition of LSD1’s activity .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation pathways . This results in changes in gene expression, which can lead to the inhibition of cancer proliferation and migration .

Pharmacokinetics

The compound’s ability to inhibit lsd1 in mgc-803 cells suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability.

Result of Action

When MGC-803 cells are treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This indicates that the compound has a significant molecular and cellular effect on the cells it targets.

特性

IUPAC Name |

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8O3S/c1-2-26-17-15(23-24-26)16(21-11-22-17)25-9-13(10-25)18(27)20-8-7-12-3-5-14(6-4-12)30(19,28)29/h3-6,11,13H,2,7-10H2,1H3,(H,20,27)(H2,19,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABAIZMRAZZQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[(1E)-{2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl}methylidene]benzohydrazide](/img/structure/B2539274.png)

![Ethyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539277.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2539278.png)

![3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539279.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2539282.png)

![7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539287.png)